5-Ethynyl-N-isobutylnicotinamide
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Overview
Description
5-Ethynyl-N-isobutylnicotinamide is a chemical compound that belongs to the class of nicotinamides. Nicotinamides are derivatives of nicotinic acid (vitamin B3) and are known for their diverse biological activities. This compound is characterized by the presence of an ethynyl group attached to the nicotinamide ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethynyl-N-isobutylnicotinamide typically involves the following steps:
Starting Materials: The synthesis begins with nicotinic acid, which is converted to nicotinamide through an amide formation reaction.
Ethynylation: The ethynyl group is introduced using an ethynylating agent such as ethynyl bromide under basic conditions.
Isobutylation: The isobutyl group is introduced through an alkylation reaction using isobutyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
5-Ethynyl-N-isobutylnicotinamide undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The nitro group in nicotinamide can be reduced to an amine.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted nicotinamides.
Scientific Research Applications
5-Ethynyl-N-isobutylnicotinamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Ethynyl-N-isobutylnicotinamide involves its interaction with specific molecular targets:
Molecular Targets: It targets enzymes involved in cellular metabolism, such as nicotinamide adenine dinucleotide (NAD+) dependent enzymes.
Pathways: It influences pathways related to energy metabolism, DNA repair, and cellular stress responses.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: The parent compound with similar biological activities.
5-Ethynyl-Nicotinamide: Lacks the isobutyl group but shares the ethynyl modification.
N-Isobutylnicotinamide: Lacks the ethynyl group but shares the isobutyl modification.
Uniqueness
5-Ethynyl-N-isobutylnicotinamide is unique due to the presence of both ethynyl and isobutyl groups, which confer distinct chemical and biological properties. This dual modification enhances its potential as a versatile compound in various applications.
Properties
IUPAC Name |
5-ethynyl-N-(2-methylpropyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-4-10-5-11(8-13-7-10)12(15)14-6-9(2)3/h1,5,7-9H,6H2,2-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDVCGLQKRDKKLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CN=CC(=C1)C#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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